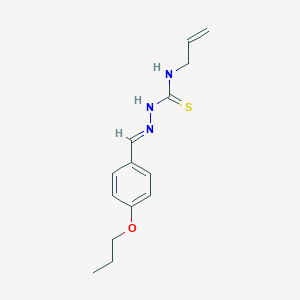
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile, also known as JNK-IN-8, is a small molecule inhibitor that selectively targets the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile selectively inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets, such as c-Jun and ATF-2, which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related genes. In neurons, this compound protects against oxidative stress-induced cell death by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. In inflammation-related diseases, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the JNK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile in lab experiments is its high selectivity for the JNK pathway, which allows for precise targeting of this pathway without affecting other MAPK pathways. However, this compound has some limitations, including its low solubility in water and its relatively low potency compared to other JNK inhibitors, such as SP600125.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile. One potential direction is the optimization of its synthesis method to improve its yield and potency. Another direction is the development of more potent and selective JNK inhibitors based on the structure of this compound. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammation-related diseases.
Métodos De Síntesis
The synthesis of 2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile involves a multistep process that starts with the reaction of 2-aminonicotinic acid with butylamine to form 2-amino-6-butylaminonicotinic acid. This intermediate is then reacted with acetic anhydride to form the corresponding N-acetyl derivative, which is subsequently treated with sodium cyanide to yield this compound. The overall yield of this process is around 10%.
Aplicaciones Científicas De Investigación
2-Amino-6-(butylamino)-4-(cyanomethyl)-3,5-pyridinedicarbonitrile has been extensively studied in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the development of Alzheimer's disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related diseases, such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H14N6 |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-amino-6-(butylamino)-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H14N6/c1-2-3-6-18-13-11(8-16)9(4-5-14)10(7-15)12(17)19-13/h2-4,6H2,1H3,(H3,17,18,19) |
Clave InChI |
HUDRYINPZGCVCT-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
SMILES canónico |
CCCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
